molecular formula C6H4Cl2N2O2 B1369579 Methyl 4,6-dichloropyridazine-3-carboxylate CAS No. 372118-01-9

Methyl 4,6-dichloropyridazine-3-carboxylate

Cat. No.: B1369579
CAS No.: 372118-01-9
M. Wt: 207.01 g/mol
InChI Key: MZEVRGMQXLNKEZ-UHFFFAOYSA-N
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Scientific Research Applications

Methyl 4,6-dichloropyridazine-3-carboxylate is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals and specialty chemicals.

Safety and Hazards

Methyl 4,6-dichloropyridazine-3-carboxylate is classified with the signal word “Warning” and hazard statements H315, H319, and H335, indicating it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

Methyl 4,6-dichloropyridazine-3-carboxylate plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of active pharmaceutical ingredients. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. For instance, it is known to interact with enzymes involved in the synthesis of Deucravacitinib, a pharmaceutical compound . The nature of these interactions often involves the formation of covalent bonds, which stabilize the intermediate compounds and enhance the efficiency of the synthesis process.

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to modulate the activity of certain kinases, which are crucial for cell signaling . This modulation can lead to changes in gene expression, affecting the overall function of the cell. Additionally, its impact on cellular metabolism can alter the production of key metabolites, influencing cell growth and proliferation.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It can bind to enzymes, either inhibiting or activating their activity. For example, it has been found to inhibit certain kinases by binding to their active sites, preventing substrate access . This inhibition can lead to downstream effects on gene expression and cellular function. Additionally, this compound can induce changes in gene expression by interacting with transcription factors, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under inert conditions but can degrade when exposed to air or heat . Over time, this degradation can lead to a decrease in its efficacy, affecting the outcomes of biochemical experiments. Long-term exposure to this compound has also been associated with changes in cellular function, including alterations in cell growth and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can effectively modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, it may exhibit toxic effects, including skin and eye irritation . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects. Beyond this threshold, the compound’s adverse effects become more pronounced, necessitating careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. It can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism . The compound is metabolized through pathways involving oxidation and conjugation reactions, which facilitate its breakdown and elimination from the body. These metabolic processes are crucial for maintaining cellular homeostasis and preventing the accumulation of toxic intermediates.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for specific biomolecules. Understanding these transport mechanisms is essential for optimizing its use in biochemical applications and ensuring its effective delivery to target sites.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. It can localize to the nucleus, cytoplasm, or other organelles, depending on its interactions with cellular machinery This localization is critical for its activity and function, as it allows the compound to interact with specific biomolecules and exert its biochemical effects

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4,6-dichloropyridazine-3-carboxylate can be synthesized from Methyl 4,6-dihydroxypyridazine-3-carboxylate. The synthesis involves the chlorination of the hydroxyl groups at positions 4 and 6 of the pyridazine ring . The reaction typically requires the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride under controlled conditions to ensure selective chlorination.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the process likely involves large-scale chlorination reactions similar to those used in laboratory synthesis, with additional steps for purification and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,6-dichloropyridazine-3-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Oxidation: Although less common, oxidation reactions can modify the pyridazine ring or the ester group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, or primary amines are commonly used under basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Major Products Formed

    Nucleophilic Substitution: Products include substituted pyridazine derivatives with various functional groups.

    Reduction: Products include reduced pyridazine derivatives with altered functional groups.

    Oxidation: Products include oxidized pyridazine derivatives with modified ring structures or ester groups.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4,6-dihydroxypyridazine-3-carboxylate
  • Methyl 4,6-dibromopyridazine-3-carboxylate
  • Methyl 4,6-difluoropyridazine-3-carboxylate

Uniqueness

Methyl 4,6-dichloropyridazine-3-carboxylate is unique due to the presence of chlorine atoms at positions 4 and 6, which confer distinct reactivity and properties compared to other halogenated derivatives. The chlorine atoms make it more reactive towards nucleophilic substitution reactions, allowing for the synthesis of a wide range of derivatives.

Properties

IUPAC Name

methyl 4,6-dichloropyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O2/c1-12-6(11)5-3(7)2-4(8)9-10-5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZEVRGMQXLNKEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN=C(C=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30591259
Record name Methyl 4,6-dichloropyridazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

372118-01-9
Record name 3-Pyridazinecarboxylic acid, 4,6-dichloro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=372118-01-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4,6-dichloropyridazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4,6-dichloropyridazine-3-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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